molecular formula C20H32N2O6 B3822089 benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate

benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate

Cat. No. B3822089
M. Wt: 396.5 g/mol
InChI Key: IKQUTECSTHBOCT-UHFFFAOYSA-N
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Description

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, also known as 1,10-Diaza-18-crown-6, is a type of crown ether . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The molecule is shaped like a crown, hence the name .


Molecular Structure Analysis

The molecular structure of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane consists of a 12-membered ring with four oxygen atoms and two nitrogen atoms . The empirical formula is C12H26N2O4 and the molecular weight is 262.35 .


Chemical Reactions Analysis

Crown ethers, such as 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, are known for their ability to form complexes with cations due to the electron-rich cavity created by the oxygen atoms in the ring . They can also react with inorganic acids to form protonated cations .


Physical And Chemical Properties Analysis

1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a solid substance with a melting point of 111-114 °C . It has a quality level of 100 and an assay of ≥96% .

Mechanism of Action

The mechanism of action of crown ethers involves the formation of a complex with a cation. The oxygen atoms in the crown ether coordinate with the cation, effectively “crowning” it. This can influence the reactivity of the cation .

Safety and Hazards

This compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O6/c23-20(28-18-19-4-2-1-3-5-19)22-8-12-26-16-14-24-10-6-21-7-11-25-15-17-27-13-9-22/h1-5,21H,6-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQUTECSTHBOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate
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benzyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-carboxylate

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